2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 900640-91-7
VCID: VC6332616
InChI: InChI=1S/C15H16N4OS2/c20-14-13-10(11-2-1-7-21-11)9-22-15(13)18-12(17-14)8-19-5-3-16-4-6-19/h1-2,7,9,16H,3-6,8H2,(H,17,18,20)
SMILES: C1CN(CCN1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2
Molecular Formula: C15H16N4OS2
Molecular Weight: 332.44

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

CAS No.: 900640-91-7

Cat. No.: VC6332616

Molecular Formula: C15H16N4OS2

Molecular Weight: 332.44

* For research use only. Not for human or veterinary use.

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one - 900640-91-7

Specification

CAS No. 900640-91-7
Molecular Formula C15H16N4OS2
Molecular Weight 332.44
IUPAC Name 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H16N4OS2/c20-14-13-10(11-2-1-7-21-11)9-22-15(13)18-12(17-14)8-19-5-3-16-4-6-19/h1-2,7,9,16H,3-6,8H2,(H,17,18,20)
Standard InChI Key OADLEHUQERTNMU-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2

Introduction

Synthesis

Thienopyrimidines like this compound are typically synthesized through multi-step reactions involving the following:

  • Formation of the Thienopyrimidine Core:

    • Starting materials such as 2-aminothiophene derivatives react with carbonitriles or esters to form the pyrimidine ring system under cyclization conditions .

    • Reagents like phosphorus oxychloride (POCl₃) are often used in condensation reactions.

  • Functionalization:

    • The piperazine moiety is introduced via nucleophilic substitution or alkylation reactions using piperazine and alkyl halides.

    • The thiophene substituent is incorporated either during the initial cyclization or through post-synthetic modifications.

  • Characterization:

    • Techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirm the structure of the synthesized compound .

Biological Activity

Thieno[2,3-d]pyrimidines and their derivatives have been extensively studied for their pharmacological properties:

  • Antimicrobial Activity:

    • Compounds with similar structures exhibit antibacterial and antifungal properties by inhibiting microbial enzymes or disrupting cell membranes .

  • Antiviral Potential:

    • Some thienopyrimidine derivatives target viral RNA polymerases or protein-protein interactions in viruses like influenza .

  • Anticancer Properties:

    • The presence of heterocyclic rings enhances interactions with DNA or enzymes involved in cancer cell proliferation .

  • Other Applications:

    • Potential use in treating metabolic disorders (e.g., diabetes) and central nervous system diseases due to piperazine's pharmacological relevance .

Example Studies on Related Compounds:

  • Structure-Activity Relationship (SAR):

    • Variations in substituents on the pyrimidine or thiophene rings significantly affect biological activity.

    • Piperazine derivatives often enhance solubility and bioavailability .

  • Docking Studies:

    • Molecular docking indicates strong binding affinities to enzyme active sites, suggesting potential as enzyme inhibitors .

  • Experimental Data:

    • Antibacterial assays show minimum inhibitory concentrations (MICs) comparable to standard antibiotics for certain derivatives .

    • Cytotoxicity studies reveal selective activity against cancer cell lines while sparing normal cells .

Potential Applications

The compound's structural features suggest applications in:

  • Drug Development:

    • As a scaffold for designing antimicrobial, antiviral, or anticancer agents.

  • Pharmacological Research:

    • To explore mechanisms of action for heterocyclic compounds.

  • Material Science:

    • Possible use in organic electronics due to the conjugated aromatic system.

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